3'-Phos-phoadenosine
Description
3'-Phosphoadenosine 5'-phosphosulfate (PAPS) is a universal sulfonate donor critical for sulfation reactions in biological systems. It is synthesized in a two-step enzymatic process:
ATP sulfurylase catalyzes the formation of adenosine 5'-phosphosulfate (APS) from ATP and inorganic sulfate.
APS kinase phosphorylates APS at the 3'-hydroxyl group to generate PAPS .
PAPS serves as the primary sulfate donor for sulfotransferases (SULTs), which transfer the sulfate group to diverse substrates, including carbohydrates, steroids, and xenobiotics . Its role is pivotal in detoxification, hormone regulation, and extracellular matrix modification . Deficiencies in PAPS synthesis, as observed in brachymorphic mice, result in impaired sulfation and developmental abnormalities .
Properties
IUPAC Name |
[(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-3-yl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-7-5-8(13-2-12-7)15(3-14-5)9-6(17)10(18,23(19,20)21)4(1-16)22-9/h2-4,6,9,16-18H,1H2,(H2,11,12,13)(H2,19,20,21)/t4-,6+,9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCVNQHSQHDWBP-TWJUVVLDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)(O)P(=O)(O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@]([C@H](O3)CO)(O)P(=O)(O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Stage Enzymatic Conversion Using ATP Sulfurylase and APS Kinase
The most widely adopted industrial method involves a two-step enzymatic cascade catalyzed by adenosine 5'-triphosphate (ATP) sulfurylase and adenosine 5'-phosphosulfate (APS) kinase. ATP sulfurylase mediates the transfer of a sulfate group to ATP, forming APS and inorganic pyrophosphate (PPi). Subsequent phosphorylation of APS at the 3'-hydroxyl position by APS kinase yields 3'-phosphoadenosine 5'-phosphosulfate (PAPS), which is hydrolyzed to 3'-phosphoadenosine via phosphatase activity.
Reaction Conditions and Optimization
-
ATP Sulfurylase : Derived from Penicillium chrysogenum, this heat-stable enzyme (optimal activity at 40–60°C) enables ATP concentrations up to 50 mM, achieving APS yields of 85–90% in 2 hours.
-
APS Kinase : A thermostable variant from Saccharomyces cerevisiae phosphorylates APS with a turnover number (k<sub>cat</sub>) of 120 min<sup>−1</sup> and K<sub>m</sub> of 0.8 mM for ATP.
-
Pyrophosphatase (PPase) : Inclusion of PPase shifts equilibrium toward APS formation by hydrolyzing PPi to inorganic phosphate (Pi), boosting yields by 20–25%.
Table 1. Enzymatic Synthesis Parameters for PAPS Production
| Parameter | ATP Sulfurylase Stage | APS Kinase Stage |
|---|---|---|
| Temperature | 40°C | 37°C |
| ATP Concentration | 50 mM | 10 mM |
| Reaction Time | 2 hours | 1.5 hours |
| Yield (PAPS) | 85–90% | 70–75% |
Defective Enzymatic Pathways in Mutant Systems
Studies in brachymorphic mice (bm/bm) revealed a 14-fold reduction in APS kinase activity compared to wild-type, leading to APS accumulation (300% of normal levels) and PAPS deficiency (9% of normal). This underscores the kinase’s rate-limiting role and informs engineering strategies to enhance PAPS yields.
Chemical Phosphorylation Strategies
Solid-Phase Synthesis Using 3'-Phosphate CPG
Biosearch Technologies’ 3'-phosphate-controlled pore glass (CPG) enables direct incorporation of 3'-phosphate groups during oligonucleotide synthesis. While primarily used for DNA/RNA, this approach has been adapted for 3'-phosphoadenosine by coupling adenosine to CPG via a succinyl linker, followed by phosphoramidite chemistry.
Key Steps :
-
Adenosine Immobilization : Adenosine is functionalized at the 5'-hydroxyl with a dimethoxytrityl (DMT) group and linked to CPG.
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Phosphorylation : A β-cyanoethyl phosphoramidite reagent introduces the 3'-phosphate, achieving 92–95% coupling efficiency.
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Deprotection : Ammonia cleavage removes protecting groups, yielding 3'-phosphoadenosine with >90% purity.
Table 2. Chemical Synthesis Efficiency
| Step | Yield | Purity |
|---|---|---|
| Adenosine Immobilization | 98% | 99% |
| Phosphorylation | 92–95% | 90–93% |
| Deprotection | 89% | >90% |
Solution-Phase Phosphorylation
Early methods employed POCl<sub>3</sub> in trimethyl phosphate to phosphorylate adenosine’s 3'-OH group. However, regioselectivity challenges limited yields to 40–50%, with significant 2'-phosphate byproducts. Modern approaches use H-phosphonate intermediates, achieving 75–80% regioselectivity for the 3'-position.
Comparative Analysis of Synthesis Methods
Table 3. Enzymatic vs. Chemical Synthesis
| Metric | Enzymatic Method | Chemical Method |
|---|---|---|
| Yield | 70–75% (PAPS) | 75–80% (3'-PAdo) |
| Scalability | Industrial (kg-scale) | Laboratory (mg–g) |
| Cost | High (enzyme production) | Moderate (reagents) |
| Purity | >95% | 90–93% |
| Reaction Time | 3.5 hours | 24–48 hours |
Enzymatic methods dominate industrial settings due to scalability and purity, whereas chemical synthesis suits small-scale research applications requiring custom modifications.
Purification and Characterization
Chromatographic Techniques
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Ion-Exchange Chromatography : DEAE-Sepharose columns resolve PAPS from APS and ATP, with elution at 300–400 mM NaCl.
-
Reverse-Phase HPLC : C18 columns (5 µm, 250 × 4.6 mm) with 10 mM ammonium acetate (pH 6.8)/methanol gradients achieve baseline separation of 3'-phosphoadenosine (retention time: 12.3 min).
Chemical Reactions Analysis
Sulfotransferase-Mediated Sulfation
PAPS transfers its sulfonate group to diverse substrates via sulfotransferases (SULTs).
Reaction Mechanism
Examples of SULT Reactions
| Enzyme | Substrate | Product | Kinetic Parameters (Km for PAPS) | Reference |
|---|---|---|---|---|
| AtSOT18 | Desulfosinigrin | Sinigrin | 15–100 μM | |
| SULT1A3 | Dopamine | Dopamine-3-O-sulfate | 200 μM | |
| Heparan SULT | Heparan | Sulfated heparan | 25 μM |
Fluorinated PAPS Analogues
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2-F-PAPS and 8-CF₃-PAPS act as substrates for AtSOT18 and SULT1A3 but with reduced efficiency (40–60% activity vs. native PAPS) .
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19F NMR and RP-HPLC confirmed sulfated product formation, enabling real-time reaction monitoring .
Reduction Pathways
PAPS participates in sulfate assimilation and dissimilation:
Assimilatory Sulfate Reduction
Dissimilatory Sulfate Reduction
-
Sulfate-reducing bacteria use PAPS as an intermediate to produce hydrogen sulfide (
) via dissimilatory pathways .
Enzymatic Regulation and Allostery
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Conformational Gating : PAPS binding induces structural changes in sulfotransferases, restricting active-site access to substrates >500 Da .
-
Feedback Inhibition :
PAPS Regeneration Systems
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Module I : Polyphosphate kinase regenerates ATP from AMP.
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Module II : APS kinase and ATP sulfurylase recycle PAPS.
Performance Metrics
| System | Sulfonation Efficiency | Active Sulfonate Group Equivalents (ASGE) |
|---|---|---|
| Native PAPS | 95% (trehalose-2-sulfate) | 1.0 |
| Regeneration System | 95% (trehalose-2-sulfate) | 3.82–4.76 |
Stability and Structural Insights
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Thermal Stability : PAPSS2 (human isoform) unfolds rapidly at 37°C (half-life: minutes), while PAPSS1 remains stable .
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Ligand Stabilization : APS binding increases PAPS synthase stability by 10-fold .
This synthesis of chemical and enzymatic data underscores PAPS’s centrality in sulfur metabolism, with applications spanning biosynthesis, enzymology, and industrial biocatalysis.
Scientific Research Applications
Metabolic Engineering
Production of Glycosaminoglycans:
Recent studies have highlighted the use of engineered Escherichia coli to accumulate high levels of PAPS, facilitating the microbial production of chondroitin sulfate, a glycosaminoglycan with extensive applications in medicine and food industries. By enhancing intracellular PAPS concentrations by approximately 1000-fold, researchers successfully demonstrated a 10.4-fold increase in chondroitin sulfate production through in vitro biotransformation processes using PAPS as a sulfate donor . This approach not only provides a scalable method for producing valuable compounds but also minimizes reliance on animal sources.
| Application | Details |
|---|---|
| Glycosaminoglycan Synthesis | Engineered E. coli strains produce high levels of PAPS for chondroitin sulfate synthesis. |
Plant Biology
Regulation of Stomatal Closure:
In plant systems, PAP has been identified as a secondary messenger involved in abscisic acid (ABA) signaling, which is crucial for regulating stomatal closure during drought conditions. Studies indicate that PAP accumulation enhances ABA sensitivity and promotes stomatal closure by interacting with various signaling pathways . This function is particularly important for plant adaptation to environmental stressors.
| Function | Mechanism |
|---|---|
| Stomatal Regulation | PAP enhances ABA signaling, promoting stomatal closure under stress. |
Cancer Research
Role in Colorectal Carcinomas:
The expression of PAPS transporters has been linked to the proliferation of colorectal carcinoma cells. Research indicates that silencing these transporters reduces the sulfation of cellular proteins, which is vital for cancer cell growth and signaling . Enhanced expression of PAPST1 was observed in fibroblasts near invasive cancer cells, suggesting its role in supporting tumor growth through sulfation processes.
| Cancer Type | Findings |
|---|---|
| Colorectal Carcinoma | PAPS transporters influence cell proliferation and protein sulfation. |
Retrograde Signaling
Chloroplast-Nucleus Communication:
PAP serves as a retrograde signal from chloroplasts to the nucleus, regulating gene expression during oxidative stress conditions. This signaling pathway is crucial for integrating environmental signals with hormonal responses in plants . The accumulation of PAP during stress conditions leads to changes in gene expression that enhance plant resilience.
| Signaling Pathway | Impact on Plant Physiology |
|---|---|
| Retrograde Signaling | PAP regulates gene expression linked to stress responses and growth. |
Mechanism of Action
3’-Phosphoadenosine exerts its effects through its role as a coenzyme in sulfotransferase reactions. It acts as a sulfate donor, transferring the sulfate group to various substrates, including phenols, alcohols, steroids, and polysaccharides. This process is catalyzed by sulfotransferase enzymes. The molecular targets of 3’-phosphoadenosine include various sulfotransferases, which facilitate the transfer of the sulfate group to the target molecules .
Comparison with Similar Compounds
Adenosine 5'-Phosphosulfate (APS)
Key Differences :
Adenosine Triphosphate (ATP)
Key Differences :
3'-Phosphoadenosine 5'-Phosphate (PAP)
Key Differences :
Diadenosine Polyphosphates (e.g., Ap₄A)
Key Differences :
- Ap₄A is a dinucleotide with roles in cellular signaling, while PAPS is a mononucleotide cofactor for enzymatic sulfation .
Clinical and Research Implications
- PAPS Synthesis Enzymes (PAPSS1/2): Mutations in these enzymes are linked to skeletal dysplasia (e.g., brachymorphic mice) and cancer.
- Sulfation Deficiencies : Impaired PAPS production disrupts proteoglycan sulfation, affecting cartilage development and hormone metabolism .
- Inhibitors: Natural compounds like triclosan inhibit sulfotransferases by competing with PAPS binding, altering xenobiotic metabolism .
Q & A
Basic Research Questions
Q. What is the biochemical role of 3'-Phosphoadenosine 5'-phosphosulfate (PAPS) in sulfotransferase (SULT)-mediated reactions, and how can its activity be experimentally measured?
- Methodological Answer : PAPS serves as the universal sulfate donor in enzymatic sulfation reactions catalyzed by sulfotransferases (SULTs). To quantify its activity, researchers often use radiometric assays with S-labeled PAPS or HPLC-based methods to detect reaction products like adenosine 3',5'-diphosphate (PAP). Kinetic parameters (, ) can be determined using purified SULT isoforms and varying PAPS concentrations under controlled pH and temperature .
Q. What are the standard protocols for synthesizing or isolating 3'-Phosphoadenosine derivatives for in vitro studies?
- Methodological Answer : PAPS can be enzymatically synthesized using ATP sulfurylase and APS kinase. For isolation, anion-exchange chromatography is employed to separate PAPS from ATP and ADP. Commercial sources (e.g., Sigma-Aldrich) provide sodium or lithium salts of PAPS with ≥96% purity, requiring storage at −20°C in PBS (pH 7.2) to prevent hydrolysis .
Q. How does 3'-Phosphoadenosine 5'-phosphate (PAP) regulate sulfotransferase activity, and what assays detect its inhibitory effects?
- Methodological Answer : PAP is a competitive inhibitor of SULTs, binding to the PAPS-binding site. Inhibition can be measured via fluorescence polarization assays using fluorescent PAP analogs or by monitoring reduced sulfation rates in the presence of excess PAP. Structural studies (e.g., X-ray crystallography) further reveal PAP’s interaction with conserved residues in SULT active sites .
Advanced Research Questions
Q. How do structural variations in sulfotransferase isoforms influence PAPS binding efficiency and catalytic specificity?
- Methodological Answer : Comparative crystallography of SULT isoforms (e.g., SULT1A3 vs. SULT2A1) complexed with PAPS and substrates (e.g., dopamine, steroids) reveals isoform-specific binding pockets. Mutagenesis of key residues (e.g., Lys47 in SULT1A3) combined with surface plasmon resonance (SPR) quantifies binding affinities. Molecular dynamics simulations further predict conformational changes during catalysis .
Q. What experimental strategies resolve contradictions in reported kinetic parameters of PAPS-dependent enzymes across studies?
- Methodological Answer : Discrepancies in values often arise from differences in enzyme purity, assay conditions (e.g., ionic strength), or substrate preparation. Standardization using recombinant enzymes (e.g., human SULTs expressed in E. coli) and harmonized buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) minimizes variability. Meta-analyses of kinetic data using tools like BRENDA database enhance reproducibility .
Q. How can researchers improve the sensitivity of PAPS detection in low-abundance cellular samples?
- Methodological Answer : Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) achieves femtomolar sensitivity for PAPS quantification. Isotope dilution with C-labeled PAPS corrects for matrix effects. For live-cell imaging, FRET-based PAPS biosensors engineered with sulfate-binding domains enable real-time tracking in organelles .
Q. What role does PAPS play in disease models such as Gaucher disease or globoid cell leukodystrophy, and how can its metabolic flux be modulated?
- Methodological Answer : In lysosomal storage disorders, PAPS depletion impairs sulfation of glycosphingolipids, exacerbating pathology. Flux analysis via S isotopic tracing identifies bottlenecks in PAPS synthesis. Gene therapy targeting PAPS synthase (PAPSS2) or small-molecule activators (e.g., Mg-dependent allosteric regulators) restores sulfation capacity in murine models .
Methodological Resources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
